1H-Indole-3-carboxaldehyde, 5-methoxy-, oxime
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Overview
Description
1H-Indole-3-carboxaldehyde, 5-methoxy-, oxime is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The oxime group in this compound adds further reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-3-carboxaldehyde, 5-methoxy-, oxime can be synthesized through the reaction of 1H-indole-3-carboxaldehyde, 5-methoxy- with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture at room temperature, yielding the oxime derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-carboxaldehyde, 5-methoxy-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1H-Indole-3-carboxaldehyde, 5-methoxy-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxaldehyde, 5-methoxy-, oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The indole moiety can engage in π-π stacking interactions, further influencing biological pathways.
Comparison with Similar Compounds
1H-Indole-3-carboxaldehyde: Lacks the methoxy and oxime groups, making it less reactive.
5-Methoxyindole-3-carboxaldehyde: Similar structure but without the oxime group, leading to different reactivity and applications.
1H-Indole-3-carboxaldehyde, 5-bromo-, oxime: Contains a bromine atom instead of a methoxy group, altering its chemical properties and reactivity.
Uniqueness: 1H-Indole-3-carboxaldehyde, 5-methoxy-, oxime is unique due to the presence of both methoxy and oxime groups, which confer distinct reactivity and potential biological activities. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
(NE)-N-[(5-methoxy-1H-indol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-2-3-10-9(4-8)7(5-11-10)6-12-13/h2-6,11,13H,1H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKYWVMEHIFNCR-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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